Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8633473
InChI: InChI=1S/C20H20ClNO5S/c21-18-10-9-16(28(25,26)22-11-5-2-6-12-22)13-17(18)20(24)27-14-19(23)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3
Molecular Formula: C20H20ClNO5S
Molecular Weight: 421.9 g/mol

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

CAS No.:

Cat. No.: VC8633473

Molecular Formula: C20H20ClNO5S

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate -

Specification

Molecular Formula C20H20ClNO5S
Molecular Weight 421.9 g/mol
IUPAC Name phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Standard InChI InChI=1S/C20H20ClNO5S/c21-18-10-9-16(28(25,26)22-11-5-2-6-12-22)13-17(18)20(24)27-14-19(23)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Standard InChI Key YSGVMHGOUNYZCT-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3

Introduction

Structural Characteristics

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate belongs to the sulfonamide class of compounds. Its structure includes:

  • Phenacyl Group: A functional group known for its electrophilic reactivity, enabling interactions with nucleophilic biomolecules.

  • Piperidine Ring: A six-membered nitrogen-containing heterocyclic ring that enhances binding affinity to biological receptors.

  • Sulfonylbenzoate Moiety: A combination of sulfonamide and benzoate functionalities, contributing to its pharmacological properties.

  • Chloro Substituent: A reactive halogen atom that facilitates coupling reactions and nucleophilic substitutions.

These features collectively make the compound versatile for chemical modifications and potential therapeutic applications.

Synthesis Pathways

The synthesis of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. A general synthetic route includes:

  • Preparation of Starting Materials:

    • Chlorination of benzoic acid derivatives to introduce the chloro substituent.

    • Formation of piperidine intermediates via reductive amination.

  • Formation of the Sulfonamide Linkage:

    • Reaction between sulfonyl chlorides and amines under controlled conditions.

  • Introduction of the Phenacyl Group:

    • Alkylation or acylation reactions using phenacyl halides.

  • Purification:

    • Chromatographic techniques are employed to isolate the final product with high purity.

Chemical Reactivity

The compound's functional groups contribute to its reactivity:

  • Sulfonyl Group: Undergoes nucleophilic substitution reactions, allowing derivatization.

  • Chloro Substituent: Facilitates coupling reactions, enabling the synthesis of analogs with diverse pharmacological profiles.

  • Phenacyl Group: Acts as an electrophile in various organic transformations.

Table 1: Biological Activities and Mechanisms

ActivityMechanismPotential Applications
Anti-inflammatoryInhibition of pro-inflammatory enzymesTreatment of inflammatory diseases
AnticancerInteraction with cellular receptorsChemotherapy agent
AntimicrobialDisruption of microbial cell wallsAntibiotic development

Further research is required to elucidate detailed mechanisms and optimize its therapeutic potential.

Applications in Research and Industry

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate has diverse applications:

Table 2: Applications Across Disciplines

FieldApplication
Medicinal ChemistryDrug discovery and development
Synthetic ChemistryIntermediate for heterocyclic compounds
Material ScienceReagent in polymer synthesis

Comparison with Analogous Compounds

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate can be compared with structurally similar compounds to highlight its unique properties:

Table 3: Comparison with Analogous Compounds

Compound NameKey FeaturesUnique Aspects
Phenacyl BromideBromine substituentHigher reactivity than chlorine
N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonamideHydroxy groupImproved solubility
N-substituted phenacyl piperidine derivativesVariable substitutionsEnhanced receptor specificity

Future Research Directions

Future research on Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate should focus on:

  • Pharmacokinetics and Toxicology:

    • Investigating absorption, distribution, metabolism, excretion (ADME), and safety profiles.

  • Mechanistic Studies:

    • Elucidating molecular pathways involved in its biological activities.

  • Structural Optimization:

    • Modifying functional groups to enhance efficacy and reduce side effects.

  • Clinical Trials:

    • Exploring its therapeutic potential in preclinical and clinical settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator